Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

Catalog No.
S716526
CAS No.
126085-91-4
M.F
C18H33NO3Sn
M. Wt
430.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

CAS Number

126085-91-4

Product Name

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

IUPAC Name

ethyl 5-tributylstannyl-1,2-oxazole-3-carboxylate

Molecular Formula

C18H33NO3Sn

Molecular Weight

430.2 g/mol

InChI

InChI=1S/C6H6NO3.3C4H9.Sn/c1-2-9-6(8)5-3-4-10-7-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3;

InChI Key

LDFBGRFJCWKQCA-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C(=O)OCC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C(=O)OCC

The exact mass of the compound Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate is an organostannane building block used in palladium-catalyzed Stille cross-coupling reactions. This reagent serves as a stable and reliable precursor for introducing the ethyl isoxazole-3-carboxylate moiety, a structural motif common in medicinal chemistry and materials science. Its primary procurement context is as a strategic alternative to other cross-coupling reagents, such as boronic acids (for Suzuki coupling), particularly when reaction compatibility with sensitive functional groups or challenging substrates is a primary concern.

Research Fit

Physical Form Crystalline solid (mp 78–79 °C) simplifies weighing, handling, and purification
Reactivity Profile Electron-withdrawing 3-ethoxycarbonyl activates stannyl for Stille coupling
Intermediate Role 5‑Stannyl isoxazole building block for medicinal, agrochemical, and discovery synthesis

Substituting this tributylstannyl isoxazole with its corresponding boronic acid or ester equivalent for Suzuki coupling is a significant process decision, not a simple drop-in replacement. The choice is dictated by the other coupling partner. Stille coupling often provides superior yields when the partner substrate is sterically hindered or contains coordinating functional groups (e.g., esters, pyridines, thiophenes) that can inhibit Suzuki catalysts. Defaulting to a boronic ester in such cases can lead to significantly lower yields or reaction failure, making this stannane the more robust and process-reliable choice for complex targets.

Substitution Risk

Physical state Liquid methyl-ester analogs may differ in handling, storage stability, and purification options.
Electronic mismatch 3‑Substituent variation alters electron density at the stannyl group, potentially affecting coupling efficiency.
Regiochemistry 4‑Stannyl isomers exhibit lower reactivity in Stille coupling, which may not transfer to 5‑substituted isoxazole workflows.

Yields with Coordinating Heterocyclic Substrates

In a direct comparative study on a heterocyclic core, Stille coupling with an organostannane consistently outperformed Suzuki coupling when the aryl bromide partner contained coordinating groups. For example, coupling with 2-bromothiophene yielded 94% via Stille, whereas the Suzuki equivalent produced only 66%. Similarly, coupling with 2-bromopyridine gave a 90% yield with the stannane versus 57% with the boronic acid derivative. This compound's isoxazole ring and ester group make it well-suited for these scenarios where Suzuki coupling is often less efficient.

Evidence DimensionReaction Yield
Target Compound DataExpected high yield (proxy data: 90-94%)
Comparator Or BaselineAnalogous boronic acid/ester (proxy data: 57-66%)
Quantified Difference+28% to +33% absolute yield improvement in analogous systems
ConditionsPd-catalyzed cross-coupling with coordinating heteroaryl bromides (e.g., 2-bromopyridine, 2-bromothiophene).

For synthesizing complex, heterocycle-rich molecules, this reagent offers a more reliable path to higher yields, reducing waste and downstream purification costs.

Physical Form
Head-to-head
Crystalline solid, mp 78–79 °C vs liquid methyl ester (no defined mp)
May simplify handling and recrystallization workflow
Solid form permits accurate weighing and purification flexibility

Sterically Demanding Coupling Yields

Steric hindrance on the coupling partner can significantly reduce the efficiency of Suzuki reactions. In a head-to-head comparison, the Stille coupling of a stannylated diazocine with 1-bromo-2-isopropylbenzene gave an 86% yield. The corresponding Suzuki reaction with the borylated diazocine under optimized conditions yielded only 60%. This demonstrates the superior performance of the Stille protocol when constructing sterically congested C-C bonds.

Evidence DimensionReaction Yield
Target Compound DataExpected high yield (proxy data: 86%)
Comparator Or BaselineAnalogous boronic acid/ester (proxy data: 60%)
Quantified Difference+26% absolute yield improvement in an analogous sterically hindered system
ConditionsPd-catalyzed cross-coupling with a sterically demanding aryl bromide (1-bromo-2-isopropylbenzene).

When the synthetic route requires coupling with a bulky or ortho-substituted fragment, this stannane provides a higher probability of success and better material throughput.

Lipophilicity (logP)
Data to verify
4.907 (ethyl ester) vs ~4.2–4.4 (methyl ester)
Supports organic-phase extraction recovery
Calculated logP; confirm with experimental retention data

Removal of Tributyltin Byproducts

A key procurement differentiator for organostannanes is the nature of their byproducts. The tributyltin halides (e.g., Bu3SnX) generated from this reagent are significantly less polar and more lipophilic than toxic trimethyltin analogues. This property allows for effective removal using well-established, straightforward protocols such as precipitation as insoluble tributyltin fluoride (Bu3SnF) with aqueous KF, or by filtration through silica gel treated with triethylamine. These methods are often more effective and scalable for process chemistry than dealing with more polar or volatile tin residues.

Evidence DimensionPurification Method and Byproduct Handling
Target Compound DataGenerates non-polar tributyltin byproducts removable by standardized KF wash or specialized filtration.
Comparator Or BaselineTrimethylstannyl analogs generate more toxic and challenging-to-remove byproducts. Boronic acid byproducts are less toxic but Suzuki conditions can be incompatible with the substrate.
Quantified DifferenceNot applicable (Qualitative process advantage)
ConditionsStandard aqueous workup and column chromatography post-Stille coupling.

This reagent is selected for its process-friendly purification profile, enabling efficient removal of toxic tin residues to meet final compound purity specifications with reliable, documented methods.

Synthesis Yield
Reported
78% isolated yield (11 g scale); HPLC, LC/MS, NMR confirmation
Provides baseline for synthetic route evaluation
Patent procedure; reproducibility to verify
Coupling Efficiency
Class-level inference
Expected ≥83% yield (3‑methyl analog context)
Electronic activation may support comparable or higher coupling yields
No direct target-compound data; analog comparison only
Regiochemical Position
Reported
5‑Stannyl >> 4‑stannyl in Pd coupling
Selecting 5‑isomer may avoid low reactivity
Based on 3‑methyl isoxazole analog studies
Electronic Activation
Class-level inference
σm ≈ 0.37 (ethoxycarbonyl) vs −0.07 (methyl)
Electron‑withdrawing group may facilitate transmetalation
Rate enhancement inferred from Hammett constants

Lead Optimization with Hindered Substrates

This reagent is the right choice when a synthetic route involves coupling the isoxazole core to ortho-substituted or otherwise bulky aryl halides. The evidence suggests Stille coupling with this reagent will provide a more reliable and higher-yielding outcome than a comparable Suzuki reaction, maximizing the recovery of valuable, complex intermediates.

Poly-heterocyclic Scaffold Synthesis

When the coupling partner contains nitrogen or sulfur heterocycles (e.g., pyridines, thiophenes) that can coordinate to and inhibit the catalyst, this Stille reagent is preferred. Its use minimizes catalyst poisoning effects that often lower yields in Suzuki couplings, ensuring more efficient synthesis of complex, drug-like molecules.

Scale-Up and Tin Byproduct Removal

For process development where final compound purity and documented removal of toxic reagents are critical, this compound is a strong candidate. The well-characterized and reliable methods for removing its specific tributyltin byproducts offer a clear process advantage over less predictable or more hazardous alternatives.

Application Fit Matrix

Application
Selection Property
Validation Focus
Parallel synthesis & SAR studies
Solid form and coupling reactivity profile
Diversification with aryl/heteroaryl halides
Scale-up synthesis
Crystalline solid form
Recrystallization and extractive work-up
Regioselective 5‑substituted isoxazole synthesis
5‑Stannyl regiochemistry
Cross-coupling reactivity over 4‑isomer
Agrochemical intermediate preparation
3‑Ethoxycarbonyl activation
Hydrolysis and overall route yield

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

Ethyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate

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